3-Methyl-1-oxo-isochroman-3-carboxylic acid (2,3-dichloro-phenyl)-amide
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Overview
Description
3-Methyl-1-oxo-isochroman-3-carboxylic acid (2,3-dichloro-phenyl)-amide is a synthetic organic compound that belongs to the class of isochroman derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isochroman ring system, along with the carboxylic acid and amide functional groups, makes this compound an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-isochroman-3-carboxylic acid (2,3-dichloro-phenyl)-amide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor to form the isochroman ring, followed by functional group modifications to introduce the carboxylic acid and amide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxo-isochroman-3-carboxylic acid (2,3-dichloro-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties can be explored for developing new drugs and treatments for various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which 3-Methyl-1-oxo-isochroman-3-carboxylic acid (2,3-dichloro-phenyl)-amide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action depends on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-1-oxo-isochroman-3-carboxylic acid (2,3-dichloro-phenyl)-amide include other isochroman derivatives with different substituents and functional groups. Examples include:
- 3-Methyl-1-oxo-isochroman-3-carboxylic acid (phenyl)-amide
- 3-Methyl-1-oxo-isochroman-3-carboxylic acid (4-chloro-phenyl)-amide
- 3-Methyl-1-oxo-isochroman-3-carboxylic acid (2,4-dichloro-phenyl)-amide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2NO3 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO3/c1-17(9-10-5-2-3-6-11(10)15(21)23-17)16(22)20-13-8-4-7-12(18)14(13)19/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
BNTCBLLQGOQRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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